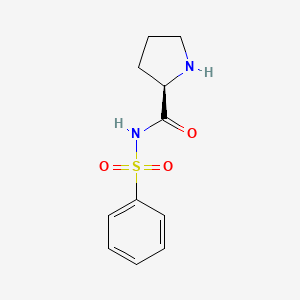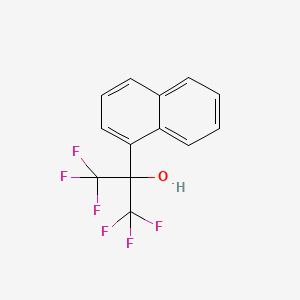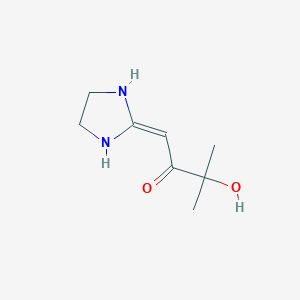
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with piperidine, followed by reductive amination to introduce the methanamine group. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives of the chloropyridine moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of certain receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine
- (1-((6-Chloropyridin-3-yl)methyl)piperidin-2-yl)methanamine
Uniqueness
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methanamine group and the chloropyridine moiety can affect the compound’s binding affinity and selectivity for certain targets, making it distinct from its analogs.
Properties
Molecular Formula |
C12H18ClN3 |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
[1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl]methanamine |
InChI |
InChI=1S/C12H18ClN3/c13-12-4-3-11(7-15-12)9-16-5-1-2-10(6-14)8-16/h3-4,7,10H,1-2,5-6,8-9,14H2 |
InChI Key |
BCUKFOIMJYZSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione](/img/structure/B12821442.png)



![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12821458.png)


![Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate](/img/structure/B12821477.png)

![(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12821499.png)

![2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12821508.png)
![6-Amino-4-(benzyloxy)-2h-[1,3'-bipyridin]-2-one](/img/structure/B12821512.png)
